molecular formula C14H13F3N2O3S B2669386 Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate CAS No. 290299-67-1

Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate

Cat. No.: B2669386
CAS No.: 290299-67-1
M. Wt: 346.32
InChI Key: CDTJPFSMFGBOIT-UHFFFAOYSA-N
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Description

Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate (CAS: 1427460-27-2, C₁₄H₁₃F₃N₂O₃S) is a sulfur-containing pyridine derivative with a trifluoromethyl group, cyano substituent, and a methyl group on the pyridine ring. Its ester moiety (ethyl 3-oxobutanoate) and sulfanyl linker contribute to its unique physicochemical properties.

Properties

IUPAC Name

ethyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O3S/c1-3-22-12(21)5-9(20)7-23-13-10(6-18)11(14(15,16)17)4-8(2)19-13/h4H,3,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTJPFSMFGBOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NC(=CC(=C1C#N)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate, with the CAS number 290299-67-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The molecular formula of this compound is C14H13F3N2O3SC_{14}H_{13}F_3N_2O_3S, and it has a molecular weight of 346.32 g/mol. The compound features a pyridine ring substituted with a cyano group and trifluoromethyl group, which are known to influence biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. A study reported minimum inhibitory concentrations (MIC) for related compounds at approximately 256 µg/mL against these bacteria, suggesting that modifications in the structure can enhance or diminish antibacterial efficacy .

Antitumor Activity

The biological activity of pyridine derivatives has been linked to their ability to inhibit tumor growth. Compounds containing similar functionalities have demonstrated effective inhibition of various cancer cell lines by targeting specific kinases involved in cell proliferation. For example, studies have highlighted the role of pyridine-based compounds in inhibiting BRAF(V600E) and EGFR pathways, which are critical in many cancers .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial metabolism or cancer cell signaling pathways.
  • Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell death.
  • Signal Transduction Modulation : By interacting with cellular receptors or signaling pathways, this compound may alter the expression of genes associated with inflammation or cancer progression.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Antimicrobial Evaluation : A study demonstrated that a series of pyridine derivatives exhibited varying degrees of antibacterial activity, with some showing effectiveness against drug-resistant strains .
  • Cytotoxicity Assays : In vitro assays indicated that certain analogs could induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .
  • Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds has provided insights into how structural modifications can enhance biological activity, guiding future drug design efforts .

Scientific Research Applications

Agrochemical Applications

  • Pesticides and Herbicides :
    • The compound is a derivative of trifluoromethylpyridine, which has been widely utilized in the development of agrochemicals. Trifluoromethylpyridine derivatives are known for their efficacy in protecting crops from pests. For instance, Fluazifop-butyl, the first TFMP derivative introduced to the market, has inspired over 20 new agrochemicals that utilize this moiety .
    • Case Study : A study demonstrated that compounds containing the trifluoromethyl group exhibit enhanced insecticidal activity due to their unique physicochemical properties. The incorporation of the pyridine moiety further optimizes the biological activity against various pests, making it a valuable asset in agricultural formulations .
  • Fungicides :
    • The compound's structure allows for modifications that enhance antifungal properties. Research indicates that derivatives similar to Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate can exhibit promising fungicidal activity, making them suitable candidates for further development in crop protection strategies.

Pharmaceutical Applications

  • Antidiabetic Agents :
    • Recent studies have explored the potential of compounds with similar structures in treating diabetes. The presence of specific functional groups enhances their interaction with target proteins associated with glucose metabolism.
    • Case Study : In vitro assays revealed that certain derivatives exhibited significant inhibitory effects on key antidiabetic targets, showcasing IC50 values that indicate their potential as therapeutic agents .
  • Antioxidant Activity :
    • Compounds derived from similar frameworks have shown promising antioxidant properties. The incorporation of hydroxyl groups has been linked to enhanced free radical scavenging activity.
    • Research Findings : A synthesized compound based on this framework demonstrated an IC50 value of 2.36 μM in antioxidant assays, suggesting its potential as a natural antioxidant in pharmaceutical applications .

Summary Table of Applications

Application AreaSpecific UseNotable Findings
AgrochemicalsPesticides and HerbicidesOver 20 new agrochemicals derived from TFMP
FungicidesEnhanced antifungal activity observed
PharmaceuticalsAntidiabetic AgentsSignificant IC50 values against diabetic targets
Antioxidant ActivityIC50 value of 2.36 μM indicating strong antioxidant potential

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Compound A : Ethyl 4-{[3-cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanoate (CAS: 625376-81-0, C₁₈H₁₆F₃N₂O₃S)
  • Key Difference : The methyl group at position 6 is replaced with a 5-methylfuran-2-yl moiety.
  • However, the bulkier furan group may reduce membrane permeability .
Compound B : Ethyl 4-{[6-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate
  • Key Difference: Incorporates a thiophene ring and a tert-butyl-substituted tetrahydroquinoline scaffold.
  • The tetrahydroquinoline core adds rigidity, which could influence crystallinity .
Compound C : Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxobutanoate (CAS: 98485-55-3, C₈H₁₁N₃O₃S₂)
  • Key Difference : Replaces the pyridine ring with a 1,3,4-thiadiazole group.
  • Impact: The thiadiazole ring is a bioisostere for carboxylic acids, often linked to antimicrobial activity.

Ester Group Modifications

Compound D : Isopropyl 4-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate (CAS: 500270-74-6, C₁₉H₂₄N₂O₃S)
  • Key Difference : Uses an isopropyl ester instead of ethyl and incorporates a cyclo-octa[b]pyridine ring.
  • The cyclo-octane ring introduces conformational constraints, which may reduce metabolic degradation .
Compound E : Ethyl 2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate (CAS: 497246-11-4, C₂₀H₁₉F₃N₂O₄S)
  • Key Difference: Substitutes the methyl group at position 6 with a 3,4-dimethoxyphenyl group and uses a propanoate ester.
  • Impact : The methoxy groups are electron-donating, countering the electron-withdrawing effects of the trifluoromethyl group. This could stabilize charge-transfer complexes in material science applications .

Functional Group Additions

Compound F : Ethyl 4-{2-[3-cyano-6-pyridin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl}benzoate
  • Key Difference: Features an acetylated amino benzoate group linked via a sulfanylacetyl spacer.
  • The extended spacer may increase molecular flexibility .

Structural and Property Comparison Table

Compound Molecular Formula Key Substituents Notable Properties
Target Compound C₁₄H₁₃F₃N₂O₃S 6-methyl, 4-CF₃, 3-cyano High stability, moderate lipophilicity
Compound A C₁₈H₁₆F₃N₂O₃S 6-(5-methylfuran-2-yl) Increased polarity, lower logP
Compound D C₁₉H₂₄N₂O₃S Isopropyl ester, cyclo-octa[b]pyridine High lipophilicity, rigid backbone
Compound E C₂₀H₁₉F₃N₂O₄S 6-(3,4-dimethoxyphenyl), propanoate ester Electron-rich aromatic system, enhanced solubility
Compound C C₈H₁₁N₃O₃S₂ 1,3,4-thiadiazole, 5-amino Bioactive scaffold, reduced steric hindrance

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution at the pyridine sulfur site. A reflux reaction in ethanol with sodium acetate as a base facilitates the introduction of the sulfanyl group (e.g., reacting a thiol precursor with ethyl chloroacetate). Critical parameters include stoichiometric control of the base (1.1–1.2 equivalents) and maintaining reflux temperatures (70–80°C) to avoid side reactions like hydrolysis of the trifluoromethyl group . For similar sulfanylpyridines, reaction times of 30–60 minutes under anhydrous conditions yield ~85% purity, with crystallization in methanol enhancing purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural validation?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can confirm the ester carbonyl (δ ~170 ppm) and pyridinyl-sulfanyl linkages (δ ~110–130 ppm for aromatic carbons).
  • X-ray crystallography : Use SHELXL for refinement of single-crystal data. For accurate bond-angle analysis, ensure high-resolution data (<1.0 Å) to resolve steric effects from the trifluoromethyl and cyano groups .
  • Elemental analysis : Validate empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) to confirm purity .

Advanced Research Questions

Q. How can computational models predict the sulfanyl group’s reactivity in cross-coupling or enzyme inhibition studies?

  • Methodology :

  • Docking studies : Use Bayesian classifier models to screen for interactions with target enzymes (e.g., lipoxygenases). Focus on the sulfanyl group’s electron density and steric bulk, which may hinder active-site binding .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions for reaction design .

Q. What strategies resolve contradictions in crystallographic data, particularly for the trifluoromethyl group’s conformational flexibility?

  • Methodology :

  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to handle pseudosymmetry caused by CF3_3 rotation.
  • High-resolution synchrotron data : Collect data at <0.8 Å resolution to model disorder in the CF3_3 group, using PART instructions for split positions .

Q. How does the trifluoromethyl group influence regioselectivity in nucleophilic aromatic substitution?

  • Methodology :

  • Kinetic studies : Monitor reaction rates using HPLC-MS under varying temperatures. The CF3_3 group’s strong electron-withdrawing effect directs nucleophiles to the 2- or 4-positions of the pyridine ring, competing with steric hindrance from methyl substituents .
  • Isotopic labeling : Use 19F^{19}\text{F} NMR to track fluorine environments during substitution, revealing steric vs. electronic dominance .

Methodological Considerations for Data Analysis

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature?

  • Methodology :

  • Accelerated stability testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours. Use LC-MS to detect degradation products (e.g., ester hydrolysis to butanoic acid derivatives) .
  • Thermogravimetric analysis (TGA) : Determine decomposition thresholds (>150°C for esters) to guide storage conditions .

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